molecular formula C9H6F2O3 B145606 4-Acetyl-2,2-difluoro-1,3-benzodioxole CAS No. 126120-83-0

4-Acetyl-2,2-difluoro-1,3-benzodioxole

Cat. No.: B145606
CAS No.: 126120-83-0
M. Wt: 200.14 g/mol
InChI Key: FXQWZAIGWRETAQ-UHFFFAOYSA-N
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Description

4-Acetyl-2,2-difluoro-1,3-benzodioxole is an organic compound with the molecular formula C9H6F2O3 It is characterized by the presence of a benzodioxole ring substituted with an acetyl group and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-2,2-difluoro-1,3-benzodioxole typically involves the reaction of 2,2-difluoro-1,3-benzodioxole with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. The general reaction scheme is as follows:

2,2-difluoro-1,3-benzodioxole+acetyl chlorideAlCl3This compound\text{2,2-difluoro-1,3-benzodioxole} + \text{acetyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} 2,2-difluoro-1,3-benzodioxole+acetyl chlorideAlCl3​​this compound

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 4-Acetyl-2,2-difluoro-1,3-benzodioxole undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 4-Carboxy-2,2-difluoro-1,3-benzodioxole.

    Reduction: 4-Hydroxy-2,2-difluoro-1,3-benzodioxole.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Acetyl-2,2-difluoro-1,3-benzodioxole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: It is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Acetyl-2,2-difluoro-1,3-benzodioxole involves its interaction with specific molecular targets. The acetyl group can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent adducts. The fluorine atoms enhance the compound’s stability and reactivity by influencing the electronic properties of the benzodioxole ring. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

  • 2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde
  • 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid
  • 4-Bromo-2,2-difluoro-1,3-benzodioxole

Comparison: 4-Acetyl-2,2-difluoro-1,3-benzodioxole is unique due to the presence of the acetyl group, which imparts distinct chemical reactivity and biological activity. In contrast, 2,2-difluoro-1,3-benzodioxole-4-carboxaldehyde and 2,2-difluoro-1,3-benzodioxole-4-carboxylic acid have different functional groups that influence their reactivity and applications. The bromo derivative, 4-Bromo-2,2-difluoro-1,3-benzodioxole, has a bromine atom that can participate in different types of chemical reactions compared to the acetyl group.

Properties

IUPAC Name

1-(2,2-difluoro-1,3-benzodioxol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O3/c1-5(12)6-3-2-4-7-8(6)14-9(10,11)13-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXQWZAIGWRETAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C(=CC=C1)OC(O2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60450860
Record name 1-(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126120-83-0
Record name 1-(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6.2 g (55 mmol) of potassium tert.-butoxide dissolved in 40 ml of tetrahydrofuran (THF) are added dropwise at -30° C. under argon, over a period of 20 minutes, to a solution of 8.0 g (50 mmol) of 2,2-difluoro-1,3-benzodioxole in 10 ml of THF in a 250 ml 3-necked flask. The mixture is then cooled to -90° C. (methanol/liquid nitrogen), and 35 ml (55 mmol) of n-butyllithium (1.58M in hexane) are added thereto over a period of 30 minutes. The deep red solution of 2,2-difluoro-1,3-benzodioxol-4-yl-potassium is maintained at -78° C. for 20 minutes. Then, 5.2 g (50 mmol) of N-methyl-N-methoxy-acetamide in 20 ml of THF are added thereto over a period of 15 minutes at -78° C. When the dropwise addition is complete, the beige reaction mixture is allowed to warm up to -10° C. and is then hydrolysed with 40 ml of 10% hydrochloric acid. The hydrolysed mixture is extracted three times with 70 ml of diethyl ether each time. The organic solutions are washed three times with 30 ml of 1N HCl each time, dried over Na2SO4 and concentrated in a vacuum rotary evaporator. Upon distillation of the residue, 7.1 g (79%) of the product distil over in the form of a colourless oil at boiling point (b.p.) 114°-116° C./30 mbar.
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35 mL
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6.2 g
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40 mL
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8 g
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10 mL
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2,2-difluoro-1,3-benzodioxol-4-yl-potassium
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5.2 g
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20 mL
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40 mL
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